5-Formyl-2-methoxyphenyl benzenesulfonate
Description
5-Formyl-2-methoxyphenyl benzenesulfonate is a sulfonate ester characterized by a methoxy group at the 2-position, a formyl group at the 5-position, and a benzenesulfonate moiety. For example, sulfonate esters are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and phenolic derivatives under basic conditions . The compound’s structure combines electron-withdrawing (formyl, sulfonate) and electron-donating (methoxy) groups, which influence its reactivity and physical properties.
Key properties include moderate solubility in organic solvents due to the aromatic sulfonate group and reduced aqueous solubility compared to its sulfonic acid salt counterparts.
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-13-8-7-11(10-15)9-14(13)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRTYCNQKJYEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxyphenyl benzenesulfonate typically involves the sulfonation of 5-formyl-2-methoxyphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Formyl-2-methoxyphenyl benzenesulfonate may involve large-scale sulfonation reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methoxyphenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-2-methoxyphenyl benzenesulfonate.
Reduction: 5-Hydroxymethyl-2-methoxyphenyl benzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Material Science
Application in Flame Retardant Materials
- : 5-Formyl-2-methoxyphenyl benzenesulfonate has been utilized in developing bio-based flame retardant materials, particularly in poly(lactic acid) (PLA) matrices.
- Methods : The compound was modified into bis(5-formyl-2-methoxyphenyl) phenylphosphonate and incorporated into PLA at a concentration of 5 wt%.
- Results : The Limiting Oxygen Index (LOI) of PLA increased from 21.4 to 25.8, achieving UL-94 V-0 classification, with elongation at break improving from 3% to 11% without sacrificing tensile strength.
| Property | PLA without VP | PLA with VP |
|---|---|---|
| Limiting Oxygen Index (LOI) | 21.4 | 25.8 |
| Elongation at Break | 3% | 11% |
Organic Chemistry
Synthesis of Bioactive Compounds
- : The compound serves as a precursor in synthesizing various organic compounds, including biisoquinoline tetradentate ligands and spiro and fused heterocycles.
- Methods : It is employed in multistep synthetic routes, leveraging its functional groups for further transformations.
- Results : This application has led to the creation of compounds with potential pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties.
Pharmacology
Role as a Bioactive Precursor
- : Recognized for its role in synthesizing pharmaceuticals due to its versatile pharmacological activities.
- Methods : Used as a scaffold for developing new bioactive molecules through esterification reactions.
- Results : Facilitated the synthesis of various drugs with diverse therapeutic effects, significantly contributing to the pharmaceutical industry.
Environmental Science
Development of Sustainable Materials
- : The compound contributes to developing sustainable materials by being part of bio-based additives that reduce reliance on fossil resources.
- Methods : Incorporated into bio-based materials to enhance their properties while maintaining environmental sustainability.
- Results : Its use has shown promise in reducing environmental pollution and fossil resource depletion.
Case Study 1: Flame Retardancy Enhancement
A study demonstrated that incorporating 5-formyl-2-methoxyphenyl benzenesulfonate into PLA significantly improved its flame retardancy and mechanical properties. The modifications resulted in materials suitable for applications requiring high safety standards.
Case Study 2: Synthesis of Anticancer Agents
Research utilizing this compound as a precursor led to the development of novel anticancer agents. These agents exhibited strong activity against various cancer cell lines, showcasing the compound's potential in therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzenesulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
a) 5-Formyl-2-methoxybenzenesulfonamide (CAS 105764-07-6)
- Structure : Replaces the benzenesulfonate ester with a sulfonamide group (-SO₂NH₂).
- Properties: Higher hydrogen-bonding capacity (2 H-bond donors vs. 0 in the sulfonate ester), leading to increased aqueous solubility. LogP ~1.5 (predicted), indicating lower lipophilicity than the sulfonate ester .
- Applications : Sulfonamides are commonly used in antimicrobial agents, whereas sulfonate esters are more reactive in nucleophilic substitutions.
b) Sodium 5-Formyl-2-hydroxybenzenesulfonate (CAS 62708-58-1)
- Structure : Features a sulfonic acid sodium salt (-SO₃⁻Na⁺) instead of the ester.
- Properties : High water solubility due to ionic character. The hydroxy group at the 2-position (vs. methoxy in the target compound) increases acidity (pKa ~2–3) .
- Reactivity : Stable in aqueous media but less reactive in organic synthesis compared to sulfonate esters.
c) 5-Formyl-2-methoxyphenyl Acetate (CAS 881-57-2)
Key Observations :
- Sulfonate esters generally require milder conditions for hydrolysis compared to sulfonamides, which are more stable under basic conditions.
- The methoxy group in all compounds enhances solubility in polar aprotic solvents, while the formyl group directs electrophilic aromatic substitution.
Physicochemical Properties
| Property | 5-Formyl-2-methoxyphenyl benzenesulfonate | Sodium 5-formyl-2-hydroxybenzenesulfonate | 5-Formyl-2-methoxybenzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~292.31 | 232.17 | 215.23 |
| LogP (Predicted) | ~2.5 | ~1.0 | ~1.5 |
| Aqueous Solubility | Low | High | Moderate |
| Key Reactivity | Hydrolysis (basic conditions) | Acid-base reactions | Nucleophilic substitution |
Biological Activity
5-Formyl-2-methoxyphenyl benzenesulfonate (C14H12O5S) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
5-Formyl-2-methoxyphenyl benzenesulfonate features a planar benzene ring connected to a sulfonate ester group, with an isovanillin moiety attached via an oxygen atom. The molecular structure has been elucidated through X-ray crystallography, revealing weak non-classical intermolecular C–H⋯O hydrogen bonds that stabilize its crystalline form .
| Property | Value |
|---|---|
| Molecular Formula | C14H12O5S |
| Molecular Weight | 288.31 g/mol |
| Melting Point | Not yet determined |
| Solubility | Not yet determined |
| Crystal Structure | Centrosymmetric dimer |
Antimicrobial Properties
Research indicates that 5-formyl-2-methoxyphenyl benzenesulfonate exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting essential biochemical pathways. The compound's sulfonate group is believed to play a crucial role in its interaction with microbial membranes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. For instance, it has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The mechanism may involve modulation of signaling pathways associated with cell survival and death .
The biological activity of 5-formyl-2-methoxyphenyl benzenesulfonate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function in target organisms.
- Cell Membrane Disruption : Its structural properties allow it to integrate into lipid membranes, causing destabilization and subsequent cell lysis in microbes.
- Signal Transduction Modulation : It can interfere with signaling pathways that regulate cell cycle and apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of 5-formyl-2-methoxyphenyl benzenesulfonate against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro tests on human cancer cell lines showed that treatment with 5-formyl-2-methoxyphenyl benzenesulfonate resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for breast cancer cells and 30 µM for lung cancer cells after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death through intrinsic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
